molecular formula C8H8BrNO3 B1434653 Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate CAS No. 1334499-25-0

Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate

Cat. No. B1434653
CAS RN: 1334499-25-0
M. Wt: 246.06 g/mol
InChI Key: LGHZFYHTOKBMHV-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate” is a chemical compound with the molecular formula C9H10BrNO2 . It is used as an intermediate for pharmaceutical and organic synthesis .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, using N-bromosuccinimide (NBS) as the brominating reagent . Another method involves the use of 2-bromo-6-methylpyridine as a starting material .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate” can be analyzed using various techniques. The ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass of the compound .


Chemical Reactions Analysis

The bromination reaction of MPE is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical reaction initiated by free radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate” include a molecular weight of 244.09, a density of 1.439, a melting point of 113°C, a boiling point of 263°C, and slight solubility in water .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound “Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate” has potential applications in the synthesis of pharmaceuticals and organic compounds . It can be used as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

properties

IUPAC Name

methyl 5-bromo-2-methyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHZFYHTOKBMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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